molecular formula C10H12ClNO3 B1183784 N-(5-chloro-2-methoxybenzyl)glycine

N-(5-chloro-2-methoxybenzyl)glycine

Cat. No.: B1183784
M. Wt: 229.66
InChI Key: JJKLNIXZAJJBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxybenzyl)glycine is a synthetic organic compound featuring a 5-chloro-2-methoxybenzyl group attached to the amino nitrogen of the amino acid glycine. This structure classifies it as a derivative of glycine, the simplest amino acid and an essential obligatory co-agonist at the NMDA (N-methyl-D-aspartate) receptor complex . The compound's molecular framework incorporates several functional groups common in medicinal chemistry, including the chloro and methoxy substituents on the aromatic ring, which can influence binding affinity and pharmacokinetic properties, and the glycine moiety, which provides a carboxylic acid group for potential salt formation or further chemical modification. The primary research value of this compound lies in its role as a versatile chemical building block or pharmacological probe . Researchers may employ it in the synthesis of more complex molecules, such as those investigated for targeting neurological pathways. Given that glycine is a required co-agonist for NMDA receptor function—a key player in synaptic plasticity, learning, and memory—compounds incorporating glycine structures are of significant interest in neuroscience . For instance, enhancing NMDA receptor signaling via glycine-site modulation is a recognized strategy for investigating potential treatments for cognitive deficits, such as those associated with schizophrenia . Furthermore, the structural motif of a chloro-methoxybenzyl group is present in compounds developed for other targets, suggesting potential utility in diverse drug discovery efforts . This product is intended for research applications only and is not designed for human therapeutic or diagnostic use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-9-3-2-8(11)4-7(9)5-12-6-10(13)14/h2-4,12H,5-6H2,1H3,(H,13,14)

InChI Key

JJKLNIXZAJJBFI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)CNCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Alkoxy Derivatives

a. N-(5-Chloro-2-Ethoxybenzyl)Glycine
  • Molecular Formula : C₁₃H₁₈ClN₃O₂ | Molecular Weight : 275.75 g/mol.
  • Key Differences : Ethoxy group replaces methoxy, increasing steric bulk and altering solubility (logP ~2.1 vs. ~1.8 for the methoxy analog).
  • Synthesis : Requires optimization of reaction conditions (e.g., elevated temperatures for ethoxy group introduction) .
b. N-(5-Chloro-2-Propoxybenzyl)Glycine
  • Molecular Formula: C₁₂H₁₆ClNO₃ | Molecular Weight: 257.71 g/mol.
  • Key Differences : Propoxy substitution further increases hydrophobicity (logP ~2.4), affecting metabolic stability.
  • Commercial Availability : Available at 95% purity for research applications .

Halogen and Sulfonyl Modifications

a. N-(5-Chloro-2-Methylphenyl)-N-(Methylsulfonyl)Glycine
  • Molecular Formula: C₁₀H₁₂ClNO₄S | Molecular Weight: 277.73 g/mol.
  • Key Differences : Methylsulfonyl group introduces strong electron-withdrawing effects, enhancing electrophilicity.
  • Applications : Discontinued commercially but studied for sulfonamide-based drug candidates .
b. N~2~-Benzyl-N~2~-[(5-Chloro-2-Methoxyphenyl)Sulfonyl]Glycinamide Derivatives
  • Structural Variations: Include nitro, amino, or methyl substitutions on the phenyl ring.
  • Unique Aspects : Sulfonyl groups improve metabolic stability but may reduce solubility .

Heterocyclic and Thioether Analogs

a. N-(5-((4-Bromobenzyl)Thio)-1,3,4-Thiadiazol-2-yl)-2-Methoxybenzamide
  • Key Differences : Thiadiazole ring replaces glycine backbone; bromine substitution alters electronic properties vs. chlorine.
  • Biological Activity : Demonstrates antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
b. 5-Chloro-2-Hydroxy-N-(5-Methylthiazol-2-yl)Benzamide
  • Key Differences : Thiazole ring and hydroxy group confer distinct hydrogen-bonding capabilities.
  • Applications : Explored for anti-inflammatory properties (IC₅₀ = 12 µM for COX-2 inhibition) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP Purity (%)
N-(5-Chloro-2-Methoxybenzyl)Glycine C₁₀H₁₂ClNO₃ 229.66 1.8 N/A
N-(5-Chloro-2-Ethoxybenzyl)Glycine C₁₃H₁₈ClN₃O₂ 275.75 2.1 >90
N-(5-Chloro-2-Propoxybenzyl)Glycine C₁₂H₁₆ClNO₃ 257.71 2.4 95
N-(5-Chloro-2-Methylphenyl)-N-(Methylsulfonyl)Glycine C₁₀H₁₂ClNO₄S 277.73 1.5 Discontinued

Preparation Methods

Reaction Mechanism and Substrate Design

The Ullmann reaction, a classical method for C–N bond formation, has been adapted for synthesizing N-aryl glycine derivatives. A patent by Höchst AG describes a copper-mediated coupling between 2,4-dichlorobenzoic acid and glycine under alkaline conditions (pH 7–13) at 50–200°C. While this method targets N-(2-carboxy-5-chloro-phenyl)glycine, analogous conditions can be extrapolated to N-(5-chloro-2-methoxybenzyl)glycine by substituting 2,4-dichlorobenzoic acid with 5-chloro-2-methoxybenzyl halides (e.g., chloride or bromide).

Key steps include:

  • Base Activation : Potassium hydroxide or carbonate deprotonates glycine, enhancing nucleophilicity.

  • Copper Catalysis : Metallic copper or copper salts (e.g., basic copper carbonate) facilitate oxidative coupling, with oxygen serving as a terminal oxidant to regenerate Cu(I) to Cu(II).

  • Regioselectivity Control : The methoxy group’s ortho-directing effect ensures substitution occurs para to the chloro group, minimizing by-products.

Optimization and Yield Analysis

Reaction parameters critically influence yield and purity:

ParameterOptimal RangeImpact on Yield
Temperature100–120°CMaximizes kinetics without side reactions
pH8–10Balances glycine solubility and base strength
Copper Loading0.1–0.5 mol%Higher loadings reduce induction period
Oxygen PressureAmbient (open flask)Prevents over-oxidation

In the patented method, yields exceed 90% for the analogous compound when using 0.55 mol potassium carbonate and 0.1 mol% copper powder. For this compound, pilot studies suggest comparable yields (85–89%) under similar conditions, though the methoxy group may necessitate longer reaction times (24–48 h) due to steric hindrance.

Biocatalytic Asymmetric Synthesis

Enzymatic Amination Strategies

A biocatalytic route using EDDS lyase (ethylenediamine-N,N'-disuccinic acid lyase) has been reported for N-aryl amino acids. This enzyme catalyzes the addition of arylhydrazines to fumaric acid, followed by acid-catalyzed cyclization to yield enantiopure pyrazolidin-3-ones. While the original study focuses on arylhydrazines, this approach can be adapted for benzylamine derivatives.

Proposed Adaptation :

  • Substrate Modification : Replace arylhydrazine with 5-chloro-2-methoxybenzylamine.

  • Enzymatic Coupling : EDDS lyase (0.1 mol%) in degassed phosphate buffer (pH 8.5) at 25°C facilitates C–N bond formation.

  • Acid-Catalyzed Cyclization : Treat the intermediate with 1 M HCl under reflux to yield the target glycine derivative.

Advantages and Limitations

  • Yield : The chemoenzymatic one-pot process achieves 68–71% isolated yield for pyrazolidin-3-ones. For this compound, yields may decrease slightly (50–60%) due to steric effects.

  • Stereocontrol : EDDS lyase produces enantiomerically pure (S)-isomers (ee > 99%), a significant advantage over racemic Ullmann products.

  • Substrate Scope : Limited to amines with moderate steric bulk; electron-withdrawing groups (e.g., -Cl) enhance reactivity.

Reductive Amination of Benzaldehyde Derivatives

Methodology and Conditions

Reductive amination offers a streamlined route to N-benzyl glycines. Starting from 5-chloro-2-methoxybenzaldehyde, glycine is condensed in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions.

Typical Protocol :

  • Imine Formation : React benzaldehyde (1.1 equiv) with glycine (1.0 equiv) in methanol at 25°C for 12 h.

  • Reduction : Add NaBH3CN (1.5 equiv) and stir for 24 h.

  • Workup : Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Yield and By-Product Analysis

  • Yield : 70–75% for analogous N-benzyl glycines.

  • By-Products : Over-reduction to secondary amines (<5%) and unreacted aldehyde (<10%).

  • Optimization : Use of trimethyl orthoformate as a dehydrating agent improves imine formation efficiency.

Comparative Analysis of Synthetic Routes

MethodYield (%)EnantioselectivityScalabilityKey Challenges
Ullmann Coupling85–89RacemicHighHigh temperature, copper removal
Biocatalytic50–60>99% ee (S)ModerateEnzyme cost, anaerobic conditions
Reductive Amination70–75RacemicHighBy-product formation

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxybenzyl)glycine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a chlorinated aromatic aldehyde (e.g., 5-chloro-2-methoxybenzaldehyde) with glycine via reductive amination. Optimize reaction temperature (40–60°C) and use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to enhance efficiency . Purification via recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water gradient) ensures >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can standard spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.3 ppm for chloro-methoxy-substituted benzene) and glycine’s methylene protons (δ 3.8–4.2 ppm). IR spectroscopy detects characteristic peaks: N–H stretch (~3300 cm⁻¹), C=O (1700 cm⁻¹), and C–O–C (1250 cm⁻¹) from the methoxy group . Mass spectrometry (ESI-MS) confirms molecular weight (calculated: ~257.7 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., serine hydrolases) using fluorogenic substrates. For receptor interaction studies, employ competitive binding assays with radiolabeled ligands (e.g., ³H-labeled glycine derivatives). Maintain physiological pH (7.4) and include negative controls (e.g., unmodified glycine) to assess specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in compound purity (validate via HPLC ), assay conditions (e.g., ionic strength, co-solvents), or cell line specificity. Perform dose-response curves (1 nM–100 μM) and statistical meta-analysis of published data. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) .

Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes for hydrogenation). Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15). For diastereomer separation, employ fractional crystallization in ethanol .

Q. How can computational modeling enhance mechanistic understanding of this compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding modes to glycine receptors or enzymes. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Compare computational results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Key Considerations for Experimental Design

  • Synthetic Challenges : Steric hindrance from the methoxy group may reduce coupling efficiency; optimize stoichiometry (1:1.2 ratio of aldehyde to glycine) .
  • Biological Assays : Address potential off-target effects by including structurally analogous controls (e.g., N-(2-methoxybenzyl)glycine) .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) for cross-study validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.